molecular formula C21H27N3O B5833190 N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide

N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide

Cat. No.: B5833190
M. Wt: 337.5 g/mol
InChI Key: CLHQBILZGJYOAD-UHFFFAOYSA-N
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Description

N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide typically involves the reaction of 2,5-dimethylphenylpiperazine with a suitable acylating agent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(3,5-Dimethylphenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide

Uniqueness

N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide stands out due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the piperazine ring. These features contribute to its unique binding properties and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-4-5-17(2)21(14-16)24-12-10-23(11-13-24)15-19-6-8-20(9-7-19)22-18(3)25/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHQBILZGJYOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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